N-(3-chlorophenyl)pyrrolidine-3-carboxamide
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Description
N-(3-chlorophenyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C11H13ClN2O and its molecular weight is 224.68 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-(3-chlorophenyl)pyrrolidine-3-carboxamide involves the reaction of 3-chloroaniline with ethyl 3-oxo-4-phenylbutanoate to form N-(3-chlorophenyl)pyrrolidine-3-carboxylic acid ethyl ester, which is then converted to the target compound through a coupling reaction with ammonia.
Starting Materials
3-chloroaniline, ethyl 3-oxo-4-phenylbutanoate, ammonia
Reaction
Step 1: 3-chloroaniline is reacted with ethyl 3-oxo-4-phenylbutanoate in the presence of a base such as potassium carbonate and a solvent such as ethanol to form N-(3-chlorophenyl)pyrrolidine-3-carboxylic acid ethyl ester., Step 2: The ethyl ester is then hydrolyzed with a strong acid such as hydrochloric acid to form N-(3-chlorophenyl)pyrrolidine-3-carboxylic acid., Step 3: The acid is then coupled with ammonia in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) to form N-(3-chlorophenyl)pyrrolidine-3-carboxamide.
properties
IUPAC Name |
N-(3-chlorophenyl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-9-2-1-3-10(6-9)14-11(15)8-4-5-13-7-8/h1-3,6,8,13H,4-5,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYHQPTWGQEQMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)pyrrolidine-3-carboxamide |
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